molecular formula C9H18N2O2 B13437199 N-Boc-piperazine-13C4

N-Boc-piperazine-13C4

Cat. No.: B13437199
M. Wt: 190.22 g/mol
InChI Key: CWXPZXBSDSIRCS-SQLBHGNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .

Chemical Reactions Analysis

Types of Reactions

N-Boc-piperazine-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions are typically amine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

190.22 g/mol

IUPAC Name

tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1

InChI Key

CWXPZXBSDSIRCS-SQLBHGNYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Origin of Product

United States

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